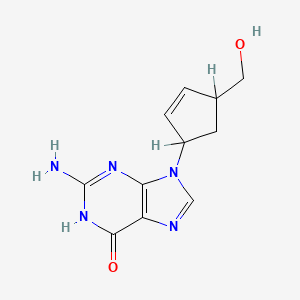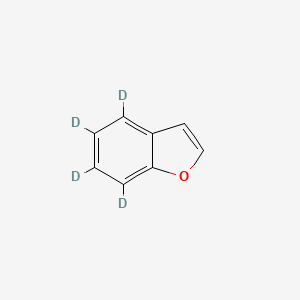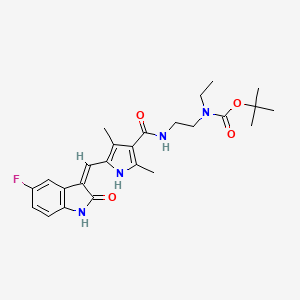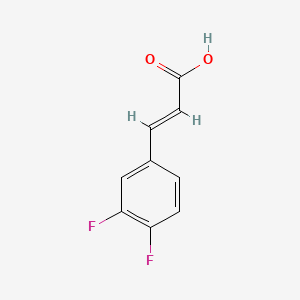
Carbovir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbovir is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has shown significant efficacy in inhibiting HIV replication in vitro .
作用机制
Target of Action
Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .
Mode of Action
This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .
Biochemical Pathways
This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .
Result of Action
The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .
生化分析
Biochemical Properties
Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .
Cellular Effects
This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .
Temporal Effects in Laboratory Settings
The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .
Transport and Distribution
This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .
准备方法
Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through various routes. One notable method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines . Another approach includes the ring-closing metathesis reaction, which has facilitated the synthesis of carbasugars on a preparative scale .
Industrial Production Methods: Industrial production of this compound often involves the use of whole cell catalysts for the resolution of intermediates, ensuring high optical purity . The process is designed to be scalable and efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Carbovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound can be phosphorylated by cellular enzymes to form its active triphosphate derivative .
Common Reagents and Conditions: Phosphorylation reactions typically involve reagents such as phosphorus oxychloride and enzymes like nucleoside-diphosphate kinase . The reaction conditions often include specific pH levels and the presence of cofactors to facilitate the enzymatic activity.
Major Products: The primary product of this compound’s phosphorylation is this compound triphosphate, which is the active form that inhibits viral replication .
科学研究应用
Carbovir has been extensively studied for its antiviral properties, particularly against HIV . It has shown promise in inhibiting the replication of the virus by targeting viral polymerase and causing chain termination . Additionally, this compound’s unique structure has made it a valuable compound in the study of nucleoside analogs and their potential therapeutic applications .
相似化合物的比较
- Abacavir
- Stavudine
- Zidovudine
Comparison: Carbovir is unique among its analogs due to its carbocyclic structure, which provides stability under acidic conditions and resistance to metabolic enzymes . While abacavir, a related compound, is widely used in clinical settings, this compound’s clinical use has been limited due to its cytotoxicity and poor oral bioavailability . its potent antiviral activity makes it a valuable compound for research and potential therapeutic development.
属性
CAS 编号 |
118353-05-2 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI 键 |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
手性 SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
规范 SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
同义词 |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/new.no-structure.jpg)







